molecular formula C43H68N12O16 B15130482 H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH

Cat. No.: B15130482
M. Wt: 1009.1 g/mol
InChI Key: RMSCIVKVSZSEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH is a peptide consisting of ten amino acids: serine, asparagine, asparagine, phenylalanine, glycine, alanine, isoleucine, leucine, serine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection, coupling, and cleavage steps, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.

Scientific Research Applications

Peptides like H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, some peptides mimic natural hormones or neurotransmitters, binding to their receptors and eliciting a response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific sequence, which determines its structure and function. This peptide’s sequence allows it to interact with particular molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSCIVKVSZSEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68N12O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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